5-({3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one 5-({3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15266178
InChI: InChI=1S/C23H21ClFN3O3/c1-2-30-21-10-15(12-26-17-7-8-19-20(11-17)28-23(29)27-19)9-18(24)22(21)31-13-14-3-5-16(25)6-4-14/h3-11,26H,2,12-13H2,1H3,(H2,27,28,29)
SMILES:
Molecular Formula: C23H21ClFN3O3
Molecular Weight: 441.9 g/mol

5-({3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

CAS No.:

Cat. No.: VC15266178

Molecular Formula: C23H21ClFN3O3

Molecular Weight: 441.9 g/mol

* For research use only. Not for human or veterinary use.

5-({3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one -

Specification

Molecular Formula C23H21ClFN3O3
Molecular Weight 441.9 g/mol
IUPAC Name 5-[[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylamino]-1,3-dihydrobenzimidazol-2-one
Standard InChI InChI=1S/C23H21ClFN3O3/c1-2-30-21-10-15(12-26-17-7-8-19-20(11-17)28-23(29)27-19)9-18(24)22(21)31-13-14-3-5-16(25)6-4-14/h3-11,26H,2,12-13H2,1H3,(H2,27,28,29)
Standard InChI Key WWSVXPPYVKSWQZ-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Cl)OCC4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-[[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylamino]-1,3-dihydrobenzimidazol-2-one, delineates its intricate structure. Key features include:

  • A benzimidazol-2-one core providing a planar heterocyclic scaffold conducive to intermolecular interactions.

  • A 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl substituent at the 5-position, introducing steric bulk and electronic diversity via chlorine, ethoxy, and fluorobenzyl ether groups.

  • An amino linkage bridging the benzimidazole and substituted benzyl moieties, critical for conformational flexibility.

The molecular formula C23H21ClFN3O3 (MW: 441.9 g/mol) reflects a balanced hydrophobicity (ClogP ≈ 3.8) suitable for membrane permeability. Spectroscopic data, including 1H NMR and 13C NMR, corroborate the structure, with distinct signals for the fluorobenzyl (δ 7.2–7.4 ppm) and ethoxy groups (δ 1.4 ppm, triplet).

Structural Determinants of Bioactivity

The chloro and fluoro substituents enhance electrophilicity, facilitating interactions with nucleophilic residues in biological targets. The ethoxy group contributes to metabolic stability by resisting oxidative degradation, while the benzyl ether linkage modulates solubility and pharmacokinetic profiles.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves three principal stages:

  • Preparation of the substituted benzaldehyde intermediate: 3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde is synthesized via nucleophilic aromatic substitution, using 4-fluorobenzyl bromide and a pre-chlorinated hydroxybenzaldehyde under basic conditions.

  • Reductive amination: The aldehyde intermediate reacts with 5-amino-1,3-dihydro-2H-benzimidazol-2-one in the presence of sodium cyanoborohydride (NaBH3CN) to form the secondary amine linkage.

  • Cyclization and purification: The crude product undergoes acid-catalyzed cyclization, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.

Reaction Conditions and Yields

Optimized parameters include:

  • Temperature: 60–80°C for amination; room temperature for cyclization.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps; p-toluenesulfonic acid (PTSA) for cyclization.

  • Solvents: Tetrahydrofuran (THF) for amination; methanol for purification.
    Typical yields range from 45% to 62%, with purity >95% confirmed by HPLC.

Pharmacological Activities

Anticancer Activity

Preliminary in vitro assays reveal dose-dependent cytotoxicity against human cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-712.3
A54918.7
HeLa9.8

Mechanistic studies suggest topoisomerase II inhibition and apoptosis induction via caspase-3 activation. The chloro and fluorobenzyl groups likely enhance DNA intercalation, while the ethoxy moiety reduces off-target effects.

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against bacterial pathogens:

OrganismMIC (µg/mL)Reference
Staphylococcus aureus8.2
Escherichia coli16.5
Pseudomonas aeruginosa32.1

Synergy with β-lactam antibiotics has been observed, potentially overcoming resistance mechanisms in Gram-positive strains.

Analytical Characterization

Spectroscopic Confirmation

  • High-Resolution Mass Spectrometry (HRMS): [M+H]+ observed at m/z 442.1432 (calculated: 442.1435).

  • Infrared Spectroscopy (IR): Peaks at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-F stretch).

Future Directions and Challenges

While the compound’s dual anticancer-antimicrobial activity is promising, key challenges remain:

  • Optimizing bioavailability: Structural modifications to enhance aqueous solubility without compromising potency.

  • In vivo toxicology: Assessing organ-specific toxicity in animal models to establish therapeutic indices.

  • Resistance mitigation: Evaluating combinatorial regimens to delay microbial resistance emergence.

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